molecular formula C9H8N2O2 B12972409 1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone

1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No.: B12972409
M. Wt: 176.17 g/mol
InChI Key: BYGYTUVZEYZYPE-UHFFFAOYSA-N
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Description

1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyridines, which are known for their significant biological and chemical properties. The presence of the hydroxyl group at the 5-position of the pyrazole ring and the ethanone group at the 3-position of the pyridine ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolo[1,5-a]pyridin-3-yl derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) to facilitate the cycloaddition and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ethanone group would yield an alcohol.

Scientific Research Applications

1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, such as the hydroxyl group and ethanone moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-acetyl-1H-pyrazolo[1,5-a]pyridin-5-one

InChI

InChI=1S/C9H8N2O2/c1-6(12)8-5-10-11-3-2-7(13)4-9(8)11/h2-5,10H,1H3

InChI Key

BYGYTUVZEYZYPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNN2C1=CC(=O)C=C2

Origin of Product

United States

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